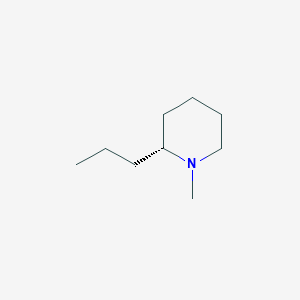

Methylconiine, (R)-

Beschreibung

(R)-Methylconiine is a chiral piperidine alkaloid derivative, characterized by a methyl group substitution on the piperidine ring. Its (R)-stereochemistry is critical to its biological activity, as enantiomeric forms of alkaloids often exhibit divergent pharmacological or toxicological profiles . Piperidine alkaloids like coniine (from Conium maculatum) are neurotoxic, acting as nicotinic acetylcholine receptor antagonists . Methylconiine’s methyl group may modulate its lipophilicity, bioavailability, or receptor binding compared to coniine.

Eigenschaften

CAS-Nummer |

6032-02-6 |

|---|---|

Molekularformel |

C9H19N |

Molekulargewicht |

141.25 g/mol |

IUPAC-Name |

(2R)-1-methyl-2-propylpiperidine |

InChI |

InChI=1S/C9H19N/c1-3-6-9-7-4-5-8-10(9)2/h9H,3-8H2,1-2H3/t9-/m1/s1 |

InChI-Schlüssel |

CUBHREGSQFAWDJ-SECBINFHSA-N |

Isomerische SMILES |

CCC[C@@H]1CCCCN1C |

Kanonische SMILES |

CCCC1CCCCN1C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methylconiine can be synthesized through various methods. One common approach involves the diastereoselective introduction of a chiral intermediate followed by elimination of the substituent . Another method includes the use of a chemoenzymatic process to prepare optically active amines from their racemates via oxalamic esters . The racemate oxalamic esters, when treated with a protease enzyme, undergo stereoselective hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of methylconiine typically involves the isolation of alkaloids from the hemlock plant. The plant material is subjected to extraction and fractional distillation to separate the various alkaloids, including coniine, γ-coniceine, and N-methylconiine . The portion boiling up to 190°C contains most of the coniine and N-methylconiine, which can then be further purified.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methylconiin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Methylconiin kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können Methylconiin in seine entsprechenden reduzierten Formen umwandeln.

Substitution: Methylconiin kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von Methylconiin verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionsbedingungen variieren je nach gewünschtem Produkt, beinhalten aber typischerweise kontrollierte Temperaturen und spezifische Lösungsmittel.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus den Reaktionen von Methylconiin gebildet werden, hängen von der Art der Reaktion ab. So kann beispielsweise die Oxidation verschiedene oxidierte Derivate ergeben, während die Reduktion reduzierte Formen der Verbindung erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Methylconiin übt seine Wirkung aus, indem es als Antagonist des nikotinischen Acetylcholinrezeptors wirkt. Dies bedeutet, dass es an diese Rezeptoren bindet und ihre normale Funktion hemmt, was zu einer Hemmung des Nervensystems führt. Die molekularen Ziele umfassen die nikotinischen Acetylcholinrezeptoren, und die beteiligten Signalwege sind diejenigen, die mit der Neurotransmission und der Signaltransduktion zusammenhängen.

Wirkmechanismus

Methylconiine exerts its effects by acting as a nicotinic acetylcholine receptor antagonist . This means it binds to these receptors and inhibits their normal function, leading to the inhibition of the nervous system. The molecular targets include the nicotinic acetylcholine receptors, and the pathways involved are those related to neurotransmission and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Structural Features :

- Core : Piperidine ring with (R)-configuration.

- Substituent : Trifluoromethyl (-CF₃) at the 3-position.

- Salt Form : Hydrochloride.

Comparison :

- Electron Effects : The trifluoromethyl group in this compound is electron-withdrawing, enhancing stability and altering reactivity compared to Methylconiine’s electron-donating methyl group .

- Molecular Weight : 189.61 g/mol (C₆H₁₁ClF₃N), suggesting higher mass than Methylconiine (assuming a simpler methyl-piperidine structure).

- Applications : Used as a building block in organic synthesis, particularly for pharmaceuticals targeting neurological pathways .

2.2. N-Methylalanine

Structural Features :

- Core: Alanine (α-amino acid) with a methyl group on the amino nitrogen.

- Classification: Non-proteinogenic amino acid.

Comparison :

- Functional Groups : Unlike Methylconiine’s piperidine ring, N-Methylalanine features a carboxylic acid and amine group, making it polar and water-soluble .

2.3. 10-[3-(1-Methyl-4-piperazinyl)-2-methylpropyl]-2-trifluoromethylphenothiazine Dihydrochloride

Structural Features :

- Core: Phenothiazine fused ring with piperazine and propyl substituents.

- Substituents : Trifluoromethyl and methyl groups.

Comparison :

- Complexity: This phenothiazine derivative has a larger, multi-ring structure with diverse substituents, likely targeting dopamine or serotonin receptors. Methylconiine’s simpler structure may limit its target specificity .

- Salt Form : Dihydrochloride salt enhances solubility, a property Methylconiine may share if used therapeutically .

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Stereochemistry : The (R)-configuration in Methylconiine and (R)-3-(trifluoromethyl)piperidine HCl is crucial for interactions with chiral biological targets, such as enzymes or receptors .

- Toxicity Profile : Piperidine alkaloids like coniine are fatal at low doses (100–200 mg); methylation may alter potency or biodistribution in Methylconiine .

- Synthetic Utility : Methylconiine’s methyl group could simplify derivatization compared to bulkier substituents in trifluoromethyl analogs .

Q & A

Q. What are the key considerations for designing a reproducible synthesis protocol for (R)-Methylconiine?

- Methodological Answer : Researchers must outline reaction conditions (solvents, catalysts, temperatures), stoichiometry, and purification steps in detail. For reproducibility:

- Characterization : Use chiral HPLC or polarimetry to confirm enantiomeric purity .

- Documentation : Include spectral data (¹H/¹³C NMR, HRMS) and elemental analysis for new compounds .

- Supporting Information : Provide full synthetic procedures for >5 compounds in supplementary files, referencing known methods for established intermediates .

Table 1 : Minimum Required Characterization Data for (R)-Methylconiine

Q. Which spectroscopic techniques are essential for confirming the identity and purity of (R)-Methylconiine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign all proton and carbon environments, comparing data to known spectra of coniine alkaloids .

- Mass Spectrometry (HRMS) : Confirm molecular formula with <5 ppm mass accuracy .

- Chiral Analysis : Use polarimetry or chiral chromatography to distinguish (R)- and (S)-enantiomers .

- Purity Assessment : Combine melting point analysis with HPLC (≥95% purity) .

Advanced Research Questions

Q. How should researchers resolve discrepancies in reported bioactivity data of (R)-Methylconiine across preclinical studies?

- Methodological Answer :

- Experimental Design : Standardize models (e.g., in vitro cell lines vs. in vivo rodent assays) and control variables (dose, exposure time) .

- Data Normalization : Express bioactivity as IC₅₀/EC₅₀ with 95% confidence intervals, adjusting for batch-to-batch variability in compound purity .

- Meta-Analysis : Conduct sensitivity analysis to identify confounding factors (e.g., solvent effects, assay protocols) using PRISMA guidelines .

Q. What methodological strategies are effective in integrating heterogeneous data from structural-activity relationship (SAR) studies of (R)-Methylconiine derivatives?

- Methodological Answer :

- Data Harmonization : Create a unified database with fields for substituent positions, steric/electronic parameters, and bioassay endpoints .

- Multivariate Analysis : Apply QSAR models (e.g., CoMFA, docking simulations) to correlate structural motifs with activity, validating predictions via synthesis and testing .

- Contradiction Analysis : Use funnel plots or Egger’s regression to assess publication bias in SAR literature .

Q. How can researchers design experiments to investigate the stereospecific toxicity of (R)-Methylconiine compared to its (S)-enantiomer?

- Methodological Answer :

- Enantiomer Isolation : Employ preparative chiral chromatography to obtain >99% pure (R)- and (S)-forms .

- In Vivo/In Vitro Comparison : Use matched pairs of enantiomers in parallel toxicity assays (e.g., LD₅₀ in zebrafish embryos) with blinded analysis .

- Mechanistic Probes : Combine metabolomics (LC-MS) and receptor-binding assays to identify enantiomer-specific pathways .

Guidance for Literature and Data Analysis

Q. What systematic approaches are recommended for conducting a comprehensive literature review on (R)-Methylconiine’s pharmacological properties?

- Methodological Answer :

- Search Strategy : Use SciFinder and Web of Science with Boolean terms (e.g., “Methylconiine AND enantiomer NOT industrial”) and filter by study type (e.g., in vivo, mechanistic) .

- Critical Appraisal : Prioritize peer-reviewed studies reporting full spectral data and statistical rigor, excluding non-validated preprint data .

- Data Extraction : Tabulate bioactivity data with standardized units (e.g., μM for IC₅₀) and note assay conditions (pH, temperature) .

Q. How should researchers address ethical and technical limitations in preclinical studies of (R)-Methylconiine?

- Methodological Answer :

- Ethical Compliance : Follow ARRIVE guidelines for animal studies, including sample size justification and anesthesia protocols .

- Technical Validation : Replicate key findings in ≥2 independent labs, sharing raw data (e.g., NMR spectra, dose-response curves) via repositories .

- Limitations Section : Explicitly discuss batch variability, solubility issues, and model relevance to human physiology in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.